molecular formula C15H21NO3 B2911623 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,6-trimethylbenzamide CAS No. 1917727-36-6

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,6-trimethylbenzamide

Cat. No. B2911623
M. Wt: 263.337
InChI Key: MZQABJUNNKAOEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxytetrahydrofuran, a key component of the compound, was prepared in 1910 by Pariselle via cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane .


Molecular Structure Analysis

The molecular structure of 3-Hydroxytetrahydrofuran, a part of the compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is XDPCNPCKDGQBAN-UHFFFAOYSA-N .


Chemical Reactions Analysis

A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides forms both a C-C and a C-O bond with diastereoselectivities of up to >20:1 . The reactions probably proceed via the intramolecular insertion of an olefin into a Pd (Ar) (OR) intermediate .


Physical And Chemical Properties Analysis

3-Hydroxytetrahydrofuran (3-OH THF) is a colorless liquid with a normal boiling point of 179 °C and boiling at 88−89 °C at 17 mmHg, with density (1.087 g/cm 3 at 19 °C) .

Safety And Hazards

The safety data sheet for a similar compound, 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

3-Hydroxytetrahydrofuran is an intermediate to the AIDS drugs amprenavir and fosamprenavir . Additionally, 3-OH THF has been an intermediate to developmental drug substances, such as chemotherapy agents . For example, reaction of phosphorus pentasulfide with 3-hydroxytetrahydrofuran has been used in the synthesis of bis (O, O-di (tetrahydrofuran-3-yl)hydrogen dithiophosphate)platinum (II), a cisplatin analog . 3-hydroxytetrahydrofuran may be converted into a range of tetrahydrofuran derivatives, many of which also serve as intermediates to compounds of pharmaceutical interest .

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(18)4-5-19-9-15/h6-7,18H,4-5,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQABJUNNKAOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,6-trimethylbenzamide

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